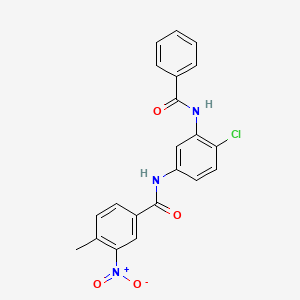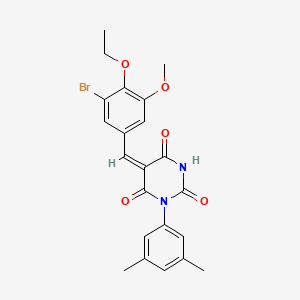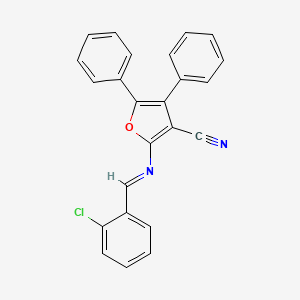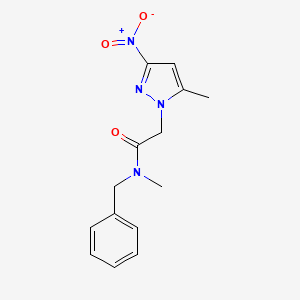![molecular formula C20H17ClN2O5 B11694426 4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenyl propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE typically involves a multi-step process. One common method includes the cyclocondensation of pyrazole-4-carbaldehyde derivatives with glycine and different isothiocyanate derivatives . The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{(Z)-[1-(3-Chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}-2-methoxyphenylpropanoat kann verschiedene Arten von chemischen Reaktionen eingehen:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-{(Z)-[1-(3-Chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}-2-methoxyphenylpropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere für solche, die auf Krebszellen abzielen, aufgrund ihrer potenziellen Antiproliferationsaktivität.
Materialwissenschaften: Sie kann bei der Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Studien: Die Verbindung kann verwendet werden, um die Wechselwirkung von kleinen Molekülen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-{(Z)-[1-(3-Chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}-2-methoxyphenylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Beteiligte Signalwege: Die Hemmung von HDACs kann zu einer Anhäufung von acetylierten Histonen führen, was zu veränderter Genexpression und Induktion von Apoptose in Krebszellen führt.
Wirkmechanismus
The mechanism of action of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chlorphenyl)-3-hydroxy-2,2-dimethylpropanoat: Diese Verbindung enthält die Chlorphenylgruppe und wurde auf ihre Antiproliferationsaktivität untersucht.
2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-Chlorphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion: Diese Verbindung hat eine ähnliche Struktur und wurde auf ihre antibakterielle Aktivität untersucht.
Einzigartigkeit
4-{(Z)-[1-(3-Chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}-2-methoxyphenylpropanoat ist einzigartig aufgrund seiner Kombination aus einem Pyrazolidinon-Kern mit einem Methoxyphenylpropanoat-Ester, der spezifische chemische und biologische Eigenschaften verleiht, die in anderen ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C20H17ClN2O5 |
|---|---|
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
[4-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C20H17ClN2O5/c1-3-18(24)28-16-8-7-12(10-17(16)27-2)9-15-19(25)22-23(20(15)26)14-6-4-5-13(21)11-14/h4-11H,3H2,1-2H3,(H,22,25)/b15-9- |
InChI-Schlüssel |
CGZUWYRMKGHPNZ-DHDCSXOGSA-N |
Isomerische SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Kanonische SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)

![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)

![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)


